molecular formula C18H18BrN3O2 B11542590 (3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11542590
M. Wt: 388.3 g/mol
InChI Key: XSKXAGWISGBKCN-FYJGNVAPSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is an organic compound characterized by its complex structure, which includes a bromophenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.

    Formation of the Methylphenyl Intermediate: A similar process is used to introduce the methylphenyl group.

    Coupling Reaction: The two intermediates are then coupled using a formamide derivative under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • (3E)-N-(4-CHLOROPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-(4-FLUOROPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE

Comparison:

  • Uniqueness: The presence of the bromine atom in (3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger size and different electronegativity can influence the compound’s chemical behavior and biological activity.
  • Reactivity: The bromine atom can be more easily substituted compared to chlorine and fluorine, allowing for a wider range of derivatives.

This detailed article provides a comprehensive overview of (3E)-N-(4-BROMOPHENYL)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3-methylbenzamide

InChI

InChI=1S/C18H18BrN3O2/c1-12-4-3-5-14(10-12)18(24)22-21-13(2)11-17(23)20-16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+

InChI Key

XSKXAGWISGBKCN-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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